molecular formula C8H18ClN B1485220 2,2-Dimethylhex-5-en-1-amine hydrochloride CAS No. 1687739-27-0

2,2-Dimethylhex-5-en-1-amine hydrochloride

Cat. No.: B1485220
CAS No.: 1687739-27-0
M. Wt: 163.69 g/mol
InChI Key: SWMGHYHXVSLYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylhex-5-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H15N.ClH. It is a derivative of hex-5-en-1-amine, where two methyl groups are attached to the second carbon atom of the hexene chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhex-5-en-1-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with hex-5-en-1-amine as the starting material.

  • Methylation: The hex-5-en-1-amine undergoes methylation to introduce two methyl groups at the second carbon atom. This can be achieved using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhex-5-en-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amines, alkanes.

  • Substitution Products: Amides, alkylated amines.

Scientific Research Applications

2,2-Dimethylhex-5-en-1-amine hydrochloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

2,2-Dimethylhex-5-en-1-amine hydrochloride is similar to other amine hydrochlorides, such as 5,5-Dimethylhex-3-yn-1-amine hydrochloride and other alkyl-substituted amines. its unique structure, with the presence of two methyl groups on the second carbon atom, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 5,5-Dimethylhex-3-yn-1-amine hydrochloride

  • Other alkyl-substituted amines

This comprehensive overview provides a detailed understanding of 2,2-Dimethylhex-5-en-1-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,2-dimethylhex-5-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-4-5-6-8(2,3)7-9;/h4H,1,5-7,9H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMGHYHXVSLYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylhex-5-en-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethylhex-5-en-1-amine hydrochloride
Reactant of Route 3
2,2-Dimethylhex-5-en-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethylhex-5-en-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethylhex-5-en-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethylhex-5-en-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.